molecular formula C18H21NO3S2 B5486835 5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5486835
M. Wt: 363.5 g/mol
InChI Key: SEAWLBUCZHCPCH-WJDWOHSUSA-N
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Description

The compound “5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with a molecular formula of C20H17NO3S2 .


Synthesis Analysis

The synthesis of chalcone derivatives, which include the target molecule, involves six steps :

  • Claisen-Schmidt condensation reaction of compound 5 with acetophenone to yield 3- (4-allyloxy-3-methoxyphenyl)-1-phenyl prop-2-en-1-one as chalcone derivative of target molecule in 97.28% yield .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its molecular formula, C20H17NO3S2 . The compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, including the Claisen-Schmidt condensation reaction . It’s also part of the synthesis process of chalcone derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.484 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.

properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-5-9-22-14-8-7-13(10-15(14)21-4)11-16-17(20)19(12(3)6-2)18(23)24-16/h5,7-8,10-12H,1,6,9H2,2-4H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWLBUCZHCPCH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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